

Spectroscopic Profile of 1,5-Dimethylanthracene: A Technical Guide

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Compound of Interest		
Compound Name:	1,5-Dimethylanthracene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dimethylanthracene**, a polycyclic aromatic hydrocarbon. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,5-Dimethylanthracene**. It is crucial to note that these values are computationally generated and should be used as a reference for the identification and characterization of this compound. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Spectral Data for 1,5-Dimethylanthracene

Solvent: CDCl3, Frequency: 400 MHz



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	Singlet	2H	H-9, H-10
~7.8 - 8.0	Doublet	2H	H-4, H-8
~7.3 - 7.5	Triplet	2H	H-3, H-7
~7.2 - 7.4	Doublet	2H	H-2, H-6
~2.7	Singlet	6H	-CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectral Data for 1,5-Dimethylanthracene

Solvent: CDCl3, Frequency: 100 MHz

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~131.5	Quaternary	C-4a, C-8a
~130.0	Quaternary	C-9a, C-10a
~128.5	Quaternary	C-1, C-5
~128.0	СН	C-4, C-8
~125.5	СН	C-9, C-10
~125.0	СН	C-3, C-7
~124.5	СН	C-2, C-6
~25.0	CH₃	-CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts may vary.



Table 3: Expected Infrared (IR) Absorption Bands for 1,5-

Dimethylanthracene

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
3100-3000	Medium-Weak	Aromatic C-H Stretch
3000-2850	Medium-Weak	Aliphatic C-H Stretch (-CH₃)
1620-1580	Medium-Weak	Aromatic C=C Stretch
1480-1440	Medium	Aliphatic C-H Bend (-CH₃)
900-670	Strong	Aromatic C-H Out-of-Plane Bend

These are expected absorption ranges for a dimethyl-substituted anthracene and may vary in the actual spectrum.

Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption

Maxima for 1,5-Dimethylanthracene

Wavelength (λmax, nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Electronic Transition
~250-260	High	π → π
~340-360	Moderate	$\pi \to \pi$
~360-380	Moderate	$\pi \to \pi^*$

These are characteristic absorption regions for the anthracene chromophore. The exact λ max and ϵ values will be solvent-dependent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.



Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1,5-Dimethylanthracene** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a high-purity solvent is critical to avoid interfering signals.
- Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

 Sample Preparation: Place a small amount of the solid 1,5-Dimethylanthracene sample directly onto the ATR crystal.



- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated π -system.

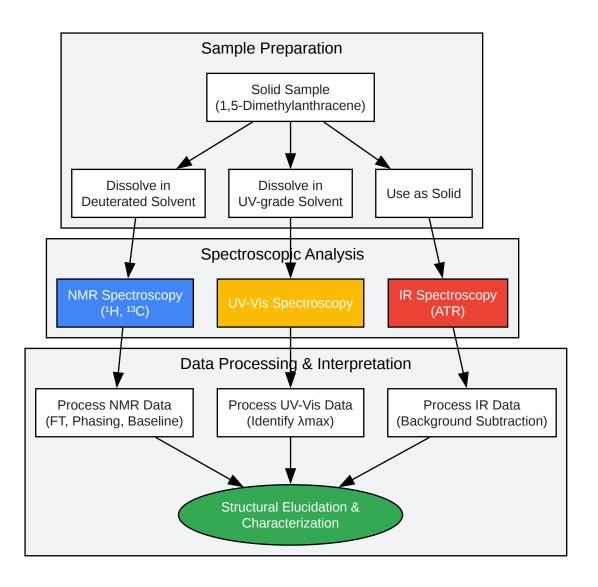
Methodology:

- Sample Preparation:
 - Prepare a stock solution of 1,5-Dimethylanthracene in a UV-grade solvent (e.g., ethanol, cyclohexane).
 - Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,5-Dimethylanthracene**.



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Caption: Workflow for Spectroscopic Analysis.

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